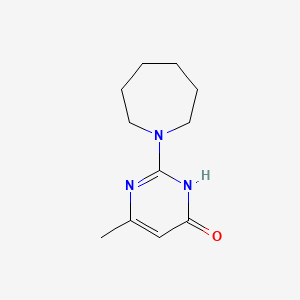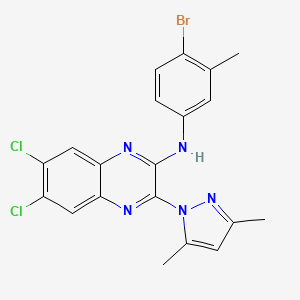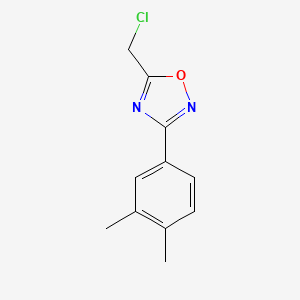
2-(Azepan-1-yl)-6-methylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)-6-methylpyrimidin-4-ol: is a heterocyclic compound that contains both a pyrimidine ring and an azepane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azepane ring imparts unique chemical properties to the molecule, making it a subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-yl)-6-methylpyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated pyrimidine intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 2-(Azepan-1-yl)-6-methylpyrimidin-4-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the azepane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are commonly used in substitution reactions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated compounds, modified azepane derivatives.
Substitution Products: Functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biology and Medicine:
Pharmacology: 2-(Azepan-1-yl)-6-methylpyrimidin-4-ol has potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Agriculture: It may have applications as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can enhance binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
2-(Piperidin-1-yl)-6-methylpyrimidin-4-ol: Contains a piperidine ring instead of an azepane ring.
2-(Morpholin-1-yl)-6-methylpyrimidin-4-ol: Contains a morpholine ring instead of an azepane ring.
2-(Pyrrolidin-1-yl)-6-methylpyrimidin-4-ol: Contains a pyrrolidine ring instead of an azepane ring.
Comparison:
Binding Affinity: The azepane ring in 2-(Azepan-1-yl)-6-methylpyrimidin-4-ol may provide better binding affinity due to its larger ring size compared to piperidine and pyrrolidine derivatives.
Chemical Stability: The compound may exhibit different chemical stability profiles compared to its analogs, influencing its reactivity and shelf-life.
Biological Activity: The unique combination of the azepane and pyrimidine rings may result in distinct biological activities, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(azepan-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H17N3O/c1-9-8-10(15)13-11(12-9)14-6-4-2-3-5-7-14/h8H,2-7H2,1H3,(H,12,13,15) |
InChI Key |
SPTOOBFMNIIDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11435791.png)
![3-(2,4-dimethoxyphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435802.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11435809.png)
![N-(3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B11435810.png)
![1-({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B11435814.png)
![5-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B11435820.png)
![6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11435832.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11435836.png)

![7-(1,3-Benzodioxol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11435858.png)
![N-(2-chloro-4-fluorophenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide](/img/structure/B11435864.png)

![3-(4-fluorophenyl)-8-(3-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435888.png)
